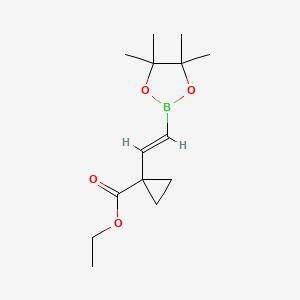![molecular formula C17H25N3 B14034308 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline is a complex organic compound with the molecular formula C17H25N3. It is characterized by the presence of a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. This compound is often used as a building block in the synthesis of various pharmaceuticals and chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Piperazine Ring: The bicyclo[2.2.1]heptane core is then reacted with piperazine under basic conditions to form the piperazinyl derivative.
Attachment of the Aniline Group: Finally, the piperazinyl derivative is coupled with aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reactions. The use of automated reactors and real-time monitoring systems can ensure consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane structure provides rigidity, which can enhance binding affinity and specificity. The piperazine ring can interact with various biological targets, potentially modulating their activity. The aniline group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)phenol
- 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)benzoic acid
- 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)benzaldehyde
Uniqueness
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline is unique due to its combination of the bicyclo[2.2.1]heptane core, piperazine ring, and aniline group. This unique structure provides a balance of rigidity, flexibility, and functional group diversity, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H25N3 |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C17H25N3/c18-15-3-5-16(6-4-15)19-7-9-20(10-8-19)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12,18H2 |
InChI Key |
PAPFUGRENUWNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


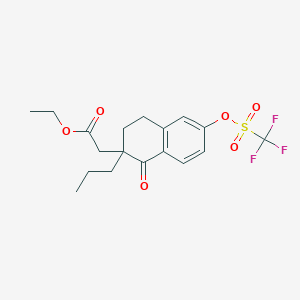

![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)
![(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester](/img/structure/B14034244.png)
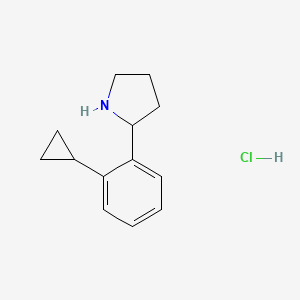
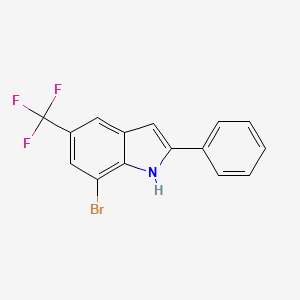
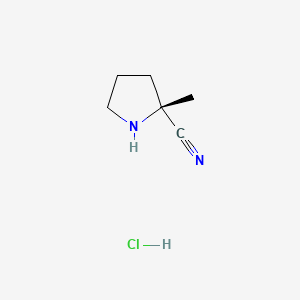
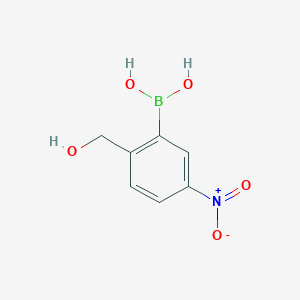
![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
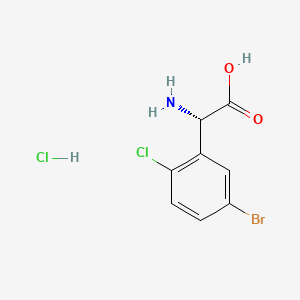

![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
